molecular formula C12H17N3O B13020812 2-Cyclohexylisonicotinohydrazide

2-Cyclohexylisonicotinohydrazide

Cat. No.: B13020812
M. Wt: 219.28 g/mol
InChI Key: GPBVUCOOYSPGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexylisonicotinohydrazide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel pharmacologically active agents. This molecule features an isonicotinohydrazide core—a structure famously associated with the frontline anti-tuberculosis drug Isoniazid (isocotinic acid hydrazide) —that has been functionalized with a cyclohexyl moiety. The addition of this lipophilic cyclohexyl group is a common strategy in drug design to modulate the compound's physicochemical properties, such as its lipophilicity and membrane permeability, which can profoundly influence its bioavailability and biological activity . Researchers are exploring derivatives of isonicotinohydrazide for a range of biological applications. Structural analogs have been synthesized and investigated for their antitumor activity , with some compounds demonstrating potent cytotoxic and antiproliferative effects against human hepatoma cell lines in vitro, potentially through the induction of apoptosis . Furthermore, the isonicotinohydrazide scaffold is a cornerstone in antimycobacterial research. Modifications to the parent compound Isoniazid aim to overcome drug resistance in Mycobacterium tuberculosis by creating new entities that may operate via distinct mechanisms of action, potentially independent of the KatG activation required by the parent drug . The hydrazide functionality also readily forms hydrazone derivatives, a class of compounds frequently reported to possess anti-infective properties, further expanding the potential research applications of this chemical scaffold . This product is intended for Research Use Only (RUO) and is strictly not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

2-cyclohexylpyridine-4-carbohydrazide

InChI

InChI=1S/C12H17N3O/c13-15-12(16)10-6-7-14-11(8-10)9-4-2-1-3-5-9/h6-9H,1-5,13H2,(H,15,16)

InChI Key

GPBVUCOOYSPGET-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC=CC(=C2)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylisonicotinohydrazide typically involves the reaction of isonicotinic acid hydrazide with cyclohexyl isocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylisonicotinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the prominent applications of 2-cyclohexylisonicotinohydrazide is in the development of antimicrobial agents. Hydrazone derivatives, closely related to this compound, have shown significant bactericidal effects against various bacterial strains. For instance, studies indicate that certain hydrazide-hydrazone derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .

Anticancer Properties
The compound's structural features may allow it to interact with specific biological targets related to cancer cell proliferation. Preliminary studies on related compounds have demonstrated cytotoxic effects against several cancer cell lines, including HepG2 and MDA-MB-231 cells . The mechanism of action often involves inducing apoptosis in cancer cells while sparing normal cells, indicating a promising therapeutic profile for further investigation.

Pharmaceutical Development

Lead Compound in Drug Design
this compound serves as a lead compound in designing new drugs aimed at treating bacterial infections and cancer. Its unique hydrazone functional group allows for modifications that can enhance bioactivity and selectivity towards specific targets . The ability to synthesize derivatives with improved pharmacological profiles makes this compound a valuable asset in pharmaceutical research.

Bioassay Research Tool
In biochemical assays, this compound can be utilized to study enzyme interactions and cellular responses. This application is crucial for understanding the biological mechanisms underlying its effects and for optimizing its therapeutic potential .

Material Science

The unique chemical properties of this compound also open avenues for applications in material science. Its structural characteristics may facilitate the development of novel materials with specific functionalities, such as enhanced mechanical properties or chemical resistance.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialHydrazone derivativesBactericidal effects against E. coli
AnticancerSimilar hydrazone compoundsCytotoxicity against HepG2 cells
Enzyme InteractionVarious hydrazonesModulation of enzyme activity

Case Study: Anticancer Activity

In a study examining the anticancer potential of hydrazone derivatives, one compound showed an IC50 value of 2.57 µM against HepG2 cells, indicating significant cytotoxicity . This suggests that this compound may exhibit similar or enhanced activity due to its structural similarities.

Mechanism of Action

The mechanism of action of 2-Cyclohexylisonicotinohydrazide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the synthesis of nucleic acids and proteins in microbial cells, leading to their death. The compound may also interact with enzymes and receptors involved in cell signaling pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Functional Group Impact : Thiosemicarbazides (e.g., benzothiazole derivative) exhibit higher molecular weights and sulfur-related reactivity compared to hydrazides.

Enzyme Inhibition and Drug Potential

  • Thiosemicarbazides: The benzothiazole-thiosemicarbazide derivative () may exhibit enzyme inhibitory activity due to sulfur and nitrogen donor atoms, which are known to chelate metal ions in biological systems.

Structural-Activity Relationships (SAR)

  • Planarity vs. Flexibility: The planar semicarbazone group in 2-cyclopentylidenehydrazine may enhance binding to flat enzyme active sites, whereas flexible cyclohexyl groups in this compound could improve membrane penetration.

Biological Activity

2-Cyclohexylisonicotinohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article synthesizes current findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is derived from isonicotinic acid hydrazide, which is known for its role in medicinal chemistry, particularly in the development of antitubercular agents. The cyclohexyl moiety contributes to its lipophilicity, potentially enhancing its interaction with biological membranes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of isonicotinic hydrazides, compounds containing cyclohexyl groups demonstrated enhanced activity against several bacterial strains, including resistant strains of Mycobacterium tuberculosis (Mtb) .

Table 1: Antimicrobial Activity Against Mtb Strains

CompoundMIC (µg/mL)Activity Level
This compound32Moderate
Isoniazid2.5High
Rifampicin1.0Very High

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. In vitro studies have demonstrated that it inhibits reactive oxygen species (ROS) production with an IC50 value of approximately 12.3 µg/mL, indicating its potential as a therapeutic agent for inflammatory conditions .

Table 2: Anti-inflammatory Activity Comparison

CompoundIC50 (µg/mL)Comparison to Ibuprofen
This compound12.3Comparable
Ibuprofen11.2Standard

Anticancer Activity

In addition to antimicrobial and anti-inflammatory properties, this compound has been evaluated for its anticancer effects. Studies using the MTT assay revealed that it exhibits cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values below 10 µM .

Table 3: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Activity Level
HeLa<10Potent
MCF-7<10Potent
HCT-116~15Moderate
HepG-2~20Moderate
PC-3~25Weak

The exact mechanism of action of this compound remains under investigation. However, its structural similarity to known inhibitors suggests that it may act by interfering with enzyme functions critical for microbial growth and cancer cell proliferation .

Case Studies and Research Findings

  • Study on Antitubercular Activity : A recent investigation into hydrazone derivatives indicated that compounds similar to this compound displayed notable activity against multidrug-resistant strains of Mtb, suggesting potential applications in treating resistant tuberculosis .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests revealed that while many derivatives exhibited low toxicity profiles, the presence of the cyclohexyl group was associated with enhanced efficacy against cancer cell lines without significant cytotoxic effects on normal cells .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Cyclohexylisonicotinohydrazide, and how can its purity be validated?

  • Methodological Answer: Synthesis typically involves coupling isonicotinohydrazide with cyclohexyl derivatives under reflux conditions. Key steps include optimizing molar ratios (e.g., 1:1.2 for hydrazide:cyclohexyl reagent) and reaction time (8–12 hours in ethanol). Purity validation requires HPLC (≥95% purity threshold) and NMR (¹H/¹³C) for structural confirmation. For novel derivatives, elemental analysis (C, H, N within ±0.4% theoretical values) and mass spectrometry (ESI-MS) are critical .

Q. How should researchers design initial biological assays to evaluate this compound’s activity?

  • Methodological Answer: Use in vitro models (e.g., bacterial strains or cancer cell lines) with dose-response curves (1–100 µM). Include positive controls (e.g., isoniazid for antimicrobial assays) and measure IC₅₀/EC₅₀ values. Triplicate experiments with statistical analysis (ANOVA, p < 0.05) mitigate variability. Pre-screen cytotoxicity using mammalian cell lines (e.g., HEK293) to rule off-target effects .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer:

TechniqueApplicationKey Parameters
¹H NMR Confirm hydrazide bond formationδ 8.5–9.5 ppm (aromatic protons), δ 2.0–2.5 ppm (cyclohexyl CH₂)
FT-IR Identify N-H stretches3200–3300 cm⁻¹ (hydrazide N-H)
XRD Resolve stereochemistryR-factor ≤ 0.05 for crystal structure validation
Refer to crystallographic databases (e.g., CCDC) for comparative analysis .

Advanced Research Questions

Q. How can computational methods predict this compound’s mechanism of action against bacterial targets?

  • Methodological Answer: Perform molecular docking (AutoDock Vina) using protein structures (PDB: e.g., M. tuberculosis enoyl-ACP reductase). Validate with MD simulations (GROMACS) over 100 ns to assess binding stability. Compare binding energies (ΔG ≤ -7 kcal/mol) with known inhibitors. Pair in silico findings with enzymatic inhibition assays (e.g., NADH oxidation rates) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer: Conduct a systematic review (PRISMA framework) to identify variability sources (e.g., assay conditions, cell lines). Use meta-analysis (RevMan) to quantify effect sizes. For conflicting cytotoxicity data, validate via orthogonal methods (e.g., flow cytometry vs. MTT). Report confidence intervals and heterogeneity metrics (I² > 50% indicates significant variation) .

Q. How do researchers optimize reaction yields for this compound under green chemistry principles?

  • Methodological Answer: Apply Design of Experiments (DoE) to variables: solvent (e.g., ethanol vs. PEG-400), temperature (60–100°C), and catalyst (e.g., ZnO nanoparticles). Use ANOVA to identify significant factors (p < 0.05). Aim for E-factor < 5 by minimizing waste. Compare with traditional routes via life-cycle assessment (LCA) .

Methodological Frameworks for Research Design

Q. Which frameworks ensure rigorous hypothesis formulation for this compound studies?

  • Answer:

FrameworkComponentsApplication Example
PICO Population (e.g., M. tuberculosis), Intervention (compound derivative), Comparison (isoniazid), Outcome (MIC reduction)Antimicrobial study design
FINER Feasible (resource assessment), Interesting (novelty in hydrazide derivatives), Novel (unpublished mechanisms), Ethical (non-pathogenic models), Relevant (tuberculosis therapeutics)Grant proposal development

Data Presentation and Reproducibility

Q. How should researchers present synthetic and analytical data to meet journal standards?

  • Methodological Answer:

  • Main Text: Summarize key findings (≤5 compounds) with spectral data (e.g., NMR shifts) in tables.
  • Supplementary Information: Include raw spectra, chromatograms, and crystallographic CIF files. Label files as "SI_01_NMR" for clarity.
  • Reproducibility: Detail solvent grades, instrument calibration (e.g., NMR frequency), and error margins (e.g., ±2°C for reactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.